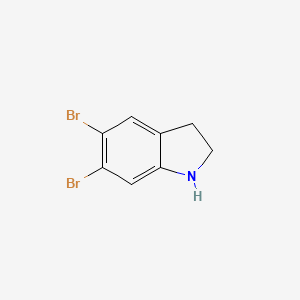
5,6-Dibromoindoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dibromoindoline is a brominated derivative of indoline, a heterocyclic organic compound. It is characterized by the presence of two bromine atoms at the 5th and 6th positions of the indoline ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dibromoindoline typically involves the bromination of indoline. One common method is the electrophilic aromatic substitution reaction, where indoline is treated with bromine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as acetic acid and a temperature range of 0-25°C to control the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions: 5,6-Dibromoindoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound-2,3-dione.
Reduction: Reduction reactions can convert it back to indoline derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: this compound-2,3-dione.
Reduction: Indoline derivatives.
Substitution: Various substituted indoline compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5,6-Dibromoindoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential biological activities, including anti-cancer properties.
Industry: It is used in the development of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 5,6-Dibromoindoline involves the inhibition of specific enzymes and receptors. It has been shown to inhibit histone deacetylase enzymes, which play a role in the regulation of gene expression. Additionally, it inhibits tyrosine kinases and serotonin receptors, which are involved in cell signaling pathways. These actions contribute to its potential anti-cancer effects by inducing cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
5-Bromoindoline: A mono-brominated derivative with similar but less potent biological activities.
6-Bromoindoline: Another mono-brominated derivative with distinct chemical properties.
5,6,7-Tribromoindoline:
Uniqueness: 5,6-Dibromoindoline is unique due to the presence of two bromine atoms, which significantly influence its chemical reactivity and biological activity. The dibromination enhances its ability to interact with biological targets, making it a more potent compound in medicinal chemistry compared to its mono-brominated counterparts .
Propiedades
Fórmula molecular |
C8H7Br2N |
|---|---|
Peso molecular |
276.96 g/mol |
Nombre IUPAC |
5,6-dibromo-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C8H7Br2N/c9-6-3-5-1-2-11-8(5)4-7(6)10/h3-4,11H,1-2H2 |
Clave InChI |
BSXROYZIOUZIAZ-UHFFFAOYSA-N |
SMILES canónico |
C1CNC2=CC(=C(C=C21)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-[4-[(2-Methoxyphenyl)carbamoyl]anilino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13549179.png)
![[Bromo(isocyanato)methyl]benzene](/img/structure/B13549180.png)
![2-Methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B13549186.png)
![(2R)-1-[(2S,3S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13549191.png)
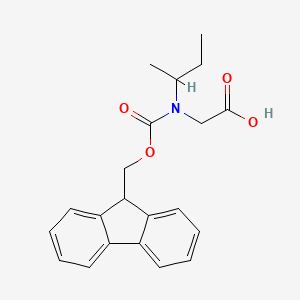

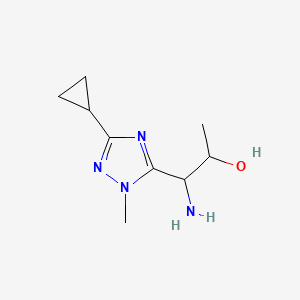
![2-Amino-2-(1H-benzo[d]imidazol-5-yl)ethan-1-ol](/img/structure/B13549210.png)
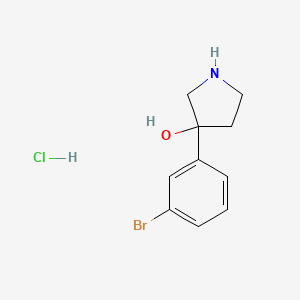

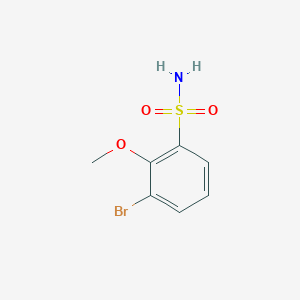
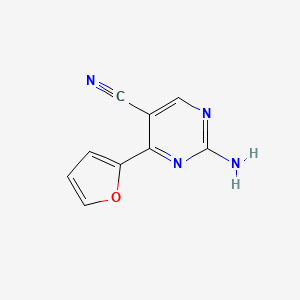
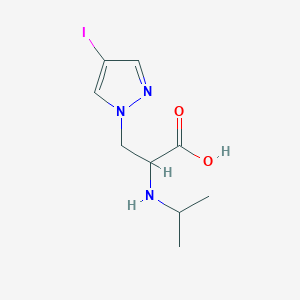
![(2-Amino-5-azaspiro[3.5]nonan-5-yl)-(2-chloro-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl)methanone;hydrochloride](/img/structure/B13549252.png)
